molecular formula C13H19NO2 B8758233 3-(3,4-Dimethoxyphenyl)piperidine CAS No. 62033-58-3

3-(3,4-Dimethoxyphenyl)piperidine

Cat. No.: B8758233
CAS No.: 62033-58-3
M. Wt: 221.29 g/mol
InChI Key: GFRXXGINNMABOS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)piperidine is a piperidine derivative featuring a six-membered heterocyclic amine ring substituted with a 3,4-dimethoxyphenyl group at the 3-position. Piperidine itself (molecular formula: (CH₂)₅NH) is a foundational scaffold in medicinal chemistry due to its versatility in drug design . The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which enhance solubility and influence biological interactions, such as receptor binding or enzyme inhibition.

The compound’s structural features align with intermediates in antipsychotics, antivirals, and antioxidants, as evidenced by analogs in pharmacological research .

Properties

CAS No.

62033-58-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(8-13(12)16-2)11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3

InChI Key

GFRXXGINNMABOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCNC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of piperidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 3-(3,4-Dimethoxyphenyl)piperidine and Analogs
Compound Name Substituent Position Functional Groups Molecular Weight Key Applications/Activities Reference
This compound 3-position Methoxy (3,4-), piperidine ~235.3 g/mol Intermediate in drug synthesis
4-(3-Methoxyphenyl)piperidine HCl 4-position Methoxy (3-), piperidine 227.73 g/mol CNS modulation, receptor studies
RAJI Piperidine in backbone Indolin-2-one, ketone ~353.4 g/mol Toxicity in crops (Zea mays)
Curcumin analog 3e Cyclopentanone core 3,4-Dimethoxybenzylidene ~438.5 g/mol Antioxidant, ACE inhibition
1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid 4-position (piperidine) Carboxylic acid, propanoyl ~321.37 g/mol Pharmaceutical intermediate
Nigramide A (Piper-derived alkaloid) Piperidine core Cyclohexene, amide ~400–600 g/mol Antimicrobial, CNS activity

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